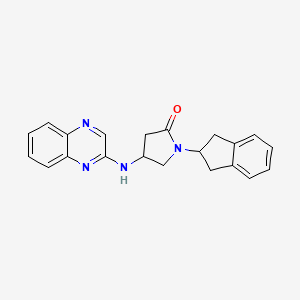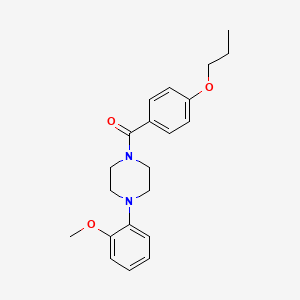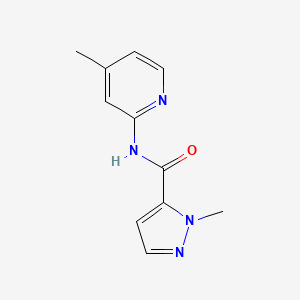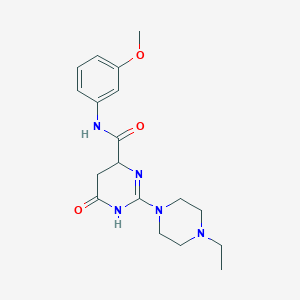
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one, also known as JNJ-40411813, is a novel small molecule inhibitor of the phosphodiesterase 1 (PDE1) enzyme. PDE1 is a key enzyme in the regulation of intracellular cyclic nucleotide levels, which play a critical role in the modulation of various physiological processes. JNJ-40411813 has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases, including neurological disorders, cardiovascular diseases, and cancer.
作用机制
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one is a selective inhibitor of PDE1, which is a key enzyme in the regulation of intracellular cyclic nucleotide levels. By inhibiting PDE1, this compound increases the levels of cyclic nucleotides, which in turn activate various signaling pathways that modulate cellular processes such as neurotransmission, gene expression, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. For example, in a mouse model of Parkinson's disease, this compound was found to protect dopaminergic neurons from degeneration and improve motor function. In a rat model of heart failure, this compound was found to improve cardiac function and reduce fibrosis. In a mouse model of breast cancer, this compound was found to inhibit tumor growth and metastasis.
实验室实验的优点和局限性
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PDE1, which reduces the risk of off-target effects. It is also a small molecule, which allows for easy synthesis and modification. However, this compound has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions, which may affect its pharmacokinetics and bioavailability.
未来方向
There are several potential future directions for the scientific research on 1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one. One area of focus could be the development of more potent and selective PDE1 inhibitors based on the structure of this compound. Another area of focus could be the investigation of the therapeutic potential of this compound in other diseases, such as multiple sclerosis, Huntington's disease, and glioblastoma. Finally, the use of this compound as a tool for studying the role of cyclic nucleotides in various physiological processes could also be a promising area of research.
合成方法
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one involves a multi-step process that includes the preparation of key intermediates and the final coupling of the indene and quinoxaline moieties. The synthesis has been described in detail in several scientific publications, including a patent application filed by Janssen Pharmaceutica NV.
科学研究应用
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one has been extensively studied in preclinical models of various diseases, including Parkinson's disease, Alzheimer's disease, stroke, heart failure, and cancer. In these studies, this compound has been shown to have potent neuroprotective, cardioprotective, and anticancer effects.
属性
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c26-21-11-16(23-20-12-22-18-7-3-4-8-19(18)24-20)13-25(21)17-9-14-5-1-2-6-15(14)10-17/h1-8,12,16-17H,9-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZRMHQVGPXSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(CC3=O)NC4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5348757.png)

![N-methyl-4-(4-morpholinylmethyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5348771.png)
![3-[5-(3,4-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348783.png)
![5-bromo-2-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5348787.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5348801.png)
![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5348820.png)

![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![methyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5348841.png)
![2-(methylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5348842.png)